2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-27-17-4-3-5-19-20(17)23-22(30-19)25-10-8-24(9-11-25)21(26)15-6-7-16-18(14-15)29-13-12-28-16/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNVOSLKVAFVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the ring-closing metathesis of a suitable diene precursor using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, while the benzothiazole ring is often synthesized via cyclization reactions involving thiourea and an appropriate halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, appropriate solvents
Major Products
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This can lead to therapeutic effects, such as inhibition of cancer cell growth or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs:
Structural Divergences and Implications
Heterocyclic Core Variations
- Benzothiazole vs. Thiadiazole/Quinazoline: The target compound’s benzothiazole core (C₇H₅NS) differs from thiadiazole () and quinazoline () analogs.
- Pyrrolone vs. Piperazine Linkers : ZINC000020328954 employs a pyrrolone ring, which introduces conformational rigidity, whereas the target compound’s piperazine linker offers flexibility, possibly enabling broader receptor compatibility .
Substituent Effects
- Benzodioxine Carbonyl Linkage: Unlike Enamine’s cyano-enamine derivative , the target compound’s benzodioxine carbonyl-piperazine linkage mimics protease-resistant amide bonds in clinical kinase inhibitors (e.g., imatinib), suggesting improved metabolic stability.
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound consists of three primary components:
- Benzodioxine moiety : Contributes to pharmacological properties.
- Piperazine ring : Enhances biological activity and is versatile in drug design.
- Benzothiazole unit : Associated with various bioactive properties.
Synthesis
The synthesis typically involves multiple steps:
- Benzodioxine Ring Formation : Achieved via ring-closing metathesis using a nitro-Grela catalyst.
- Piperazine Derivative Formation : Reacting piperazine with a suitable carbonyl compound.
- Coupling with Benzothiazole : Final coupling under conditions that promote product formation.
Antidiabetic Activity
Recent studies have shown that derivatives of benzothiazole compounds exhibit significant antidiabetic effects. For instance, compounds derived from similar structures demonstrated promising inhibitory activity against the enzyme α-glucosidase, with IC50 values ranging from 2.62 to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM) .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, influencing various biochemical pathways critical in disease states like diabetes and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antidiabetic Studies :
- Enzyme Inhibition :
Data Table: Biological Activity Comparison
Q & A
Q. Critical conditions :
- Temperature: 80–100°C for cyclization steps.
- Solvent: Dioxane or THF for coupling reactions.
- Catalysts: Triethylamine (TEA) or CuI for click chemistry in triazole-based analogs .
Basic: What spectroscopic methods are optimal for structural validation?
- NMR : and NMR confirm substituent positions (e.g., ethoxy group at C4: δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 453.12 for C₂₂H₂₂N₃O₃S).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced: How can statistical design of experiments (DoE) optimize synthesis?
- Factors : Vary solvent polarity, temperature, and catalyst loading.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C, THF, 1.2 eq. TEA increases yield from 58% to 82%) .
- Contradictions : Elevated temperatures may degrade heat-sensitive intermediates; DoE balances trade-offs .
Advanced: How do structural modifications (e.g., substituents on benzodioxine) affect bioactivity?
| Modification | Activity Change (vs. Parent Compound) | Source |
|---|---|---|
| Fluoro at benzodioxine C7 | 3×↑ antimicrobial potency | |
| Methoxy → Ethoxy | ↓ solubility, ↑ logP (2.1 → 3.4) | |
| Piperazine → Homopiperazine | Loss of CNS penetration |
Advanced: How to resolve contradictions in reported biological data?
- Case : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.8 µM vs. 5.2 µM).
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa).
- Control compounds : Include reference inhibitors (e.g., staurosporine).
- Meta-analysis : Cross-reference with analogs (e.g., naphthalene-carbonyl derivatives show consistent trends) .
Advanced: What computational strategies predict binding modes?
- Docking : AutoDock Vina with ATP-binding pocket of PI3Kγ (PDB: 5FXR).
- MD simulations : 100 ns trajectories confirm stability of benzodioxine-piperazine interactions (RMSD < 2.0 Å) .
- Contradictions : Over-reliance on rigid docking may miss allosteric effects; hybrid QM/MM improves accuracy .
Basic: How to design in vitro assays for antimicrobial activity?
- Bacterial strains : Gram-positive (S. aureus) and Gram-negative (E. coli).
- Protocol :
- MIC determination : Broth microdilution (0.5–128 µg/mL).
- Time-kill assays : 0–24 h sampling.
- Controls : Ciprofloxacin (1 µg/mL) and DMSO vehicle .
Advanced: What mechanistic models elucidate its neuropharmacological effects?
- In vitro : Patch-clamp studies on GABAₐ receptors (IC₅₀ ~12 µM).
- In vivo : Tail-flick test (rodents) shows analgesic ED₅₀ of 15 mg/kg.
- Contradictions : Species-specific metabolism may skew results; use LC-MS to track parent compound vs. metabolites .
Advanced: How to validate target engagement in complex biological matrices?
- CETSA : Cellular thermal shift assay confirms binding to HSP90 (ΔTₘ = 4.3°C).
- SPR : Surface plasmon resonance (KD = 89 nM) .
- Contradictions : Off-target effects detected via kinome-wide profiling (≥10% inhibition at 10 µM) .
Basic: What are stability challenges under physiological conditions?
- Hydrolysis : Ethoxy group degrades at pH > 8 (t₁/₂ = 2 h in PBS pH 8.5).
- Mitigation : Prodrug strategies (e.g., phosphate ester at C4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
